3-Bromobenzenesulfonamide is a compound that belongs to the family of sulfonamides, which are known for their wide range of applications in various fields, including medicine, analytical chemistry, and materials science. Sulfonamides typically contain a sulfonyl amide functional group, which is the basis for their diverse chemical properties and biological activities. The study of bromobenzene derivatives, including those with sulfonamide groups, is crucial for the development of new therapeutic agents, analytical reagents, and understanding their mechanism of action in biological systems.
Analytical ChemistryIn analytical chemistry, derivatives of bromobenzene sulfonamides, such as sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N), have been utilized as oxidizing titrants. They have been reported to be effective in the direct titration of various compounds, including ascorbic acid, glutathione, and sulfite, with the advantage of being rapid and yielding minimal errors1.
MedicineIn the medical field, sulfonamide compounds have been evaluated for their antitumor properties. For example, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, indicating their potential as oncolytic agents3.
Material ScienceIn material science, N,N-Dibromobenzenesulfonamide has been employed as an effective brominating agent for carbanionic substrates under mild conditions. Its ability to be recovered, rebrominated, and reused makes it a valuable reagent in synthetic chemistry4.
3-Bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a bromine atom and a sulfonamide group attached to a benzene ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
3-Bromobenzenesulfonamide can be synthesized from commercially available starting materials, such as 3-bromobenzenesulfonyl chloride and amines. Its derivatives are often explored in research settings for their biological activities and structural properties.
This compound is classified as a sulfonamide, which is a group of compounds that contain a sulfonamide functional group (-SO2NH2). Sulfonamides have been widely used as antibacterial agents and are also important in the synthesis of various pharmaceuticals.
The synthesis of 3-bromobenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with an amine, such as butylamine. This reaction can be facilitated by using a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.
The molecular formula of 3-bromobenzenesulfonamide is . The structure features:
3-Bromobenzenesulfonamide can undergo various chemical reactions, including:
The mechanism of action for compounds like 3-bromobenzenesulfonamide often involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production. This action disrupts bacterial growth and replication.
3-Bromobenzenesulfonamide has several applications in scientific research:
The compound's versatility makes it valuable across multiple domains within chemistry and pharmacology, highlighting its significance in ongoing research efforts.
3-Bromobenzenesulfonamide is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-bromobenzenesulfonamide, unambiguously defining the bromine substitution at the third carbon relative to the sulfonamide group. Alternative nomenclature includes m-bromobenzenesulfonamide, reflecting the meta-position in older naming conventions. This compound possesses the CAS Registry Number 89599-01-9, providing a unique identifier in chemical databases [1] [4] [8].
Its molecular formula, C₆H₆BrNO₂S, corresponds to a molecular weight of 236.09 g/mol. Structurally, it consists of a benzene ring with a sulfonamide group (–SO₂NH₂) at position 1 and a bromine atom (–Br) at position 3. This arrangement creates distinctive electronic properties: the strongly electron-withdrawing sulfonamide group combined with the moderate electron-withdrawing effect of the bromine atom influences the ring’s electron density distribution, impacting its behavior in electrophilic substitutions and metal-catalyzed coupling reactions [1] [8].
Table 1: Fundamental Chemical Identifiers and Properties of 3-Bromobenzenesulfonamide
Property Category | Specific Data |
---|---|
Systematic Name | 3-Bromobenzenesulfonamide |
CAS Registry Number | 89599-01-9 |
Molecular Formula | C₆H₆BrNO₂S |
Molecular Weight | 236.09 g/mol |
Common Synonyms | m-Bromobenzenesulfonamide; Benzenesulfonamide, 3-bromo-; 3-Bromo-phenylsulfonamide |
Melting Point | 151 - 156 °C |
Density | 1.754 g/cm³ |
Predicted pKa | 9.81 ± 0.60 |
Linear Formula | BrC₆H₄SO₂NH₂ |
The significance of 3-bromobenzenesulfonamide is inextricably linked to the broader history of sulfonamide chemistry. While not itself a therapeutic agent like early sulfa drugs, its emergence as a synthetic intermediate parallels key developments in medicinal chemistry. The foundational breakthrough occurred with Gerhard Domagk's 1932 discovery of the antibacterial properties of Prontosil (sulfonamidochrysoidine), the first commercially available sulfonamide antibiotic [3] [5]. This discovery, earning Domagk the 1939 Nobel Prize in Physiology or Medicine, revolutionized chemotherapy and initiated intense research into sulfanilamide derivatives.
Sulfanilamide (4-aminobenzenesulfonamide) became the core scaffold for thousands of derivatives synthesized in the subsequent decades seeking improved efficacy and spectrum. Within this expansive chemical exploration, halogenated sulfonamides like 3-bromobenzenesulfonamide were systematically investigated. Their synthesis typically followed established routes for aromatic sulfonamides, often starting from halogenated anilines or via direct halogenation of benzenesulfonamide precursors [3] [8]. For instance, 3-bromobenzenesulfonamide can be synthesized by reacting 3-bromoaniline with chlorosulfonic acid followed by amidation, or via electrophilic bromination of benzenesulfonamide using reagents like N-bromosuccinimide (NBS) [8].
The late 20th and early 21st centuries saw a shift in the role of such halogenated sulfonamides. Rather than being pursued primarily as drug candidates, compounds like 3-bromobenzenesulfonamide gained prominence as versatile building blocks. Their utility stems from two key features:
Table 2: Historical Timeline of Key Sulfonamide Developments Relevant to 3-Bromobenzenesulfonamide
Time Period | Milestone | Significance for Halogenated Sulfonamides |
---|---|---|
1908 | Initial synthesis of sulfonamidochrysoidine (Prontosil precursor) | Foundation of sulfonamide chemistry |
1932/1935 | Domagk demonstrates Prontosil's efficacy; Tréfouël identifies active metabolite sulfanilamide | Validation of sulfonamide antibacterial scaffold; Launch of SAR exploration |
1940s-1950s | Era of extensive sulfonamide derivative synthesis | Systematic synthesis and screening of halogenated derivatives like 3-bromobenzenesulfonamide begins |
1980s-Present | Advent of Pd-catalyzed cross-coupling (Heck, Negishi, Suzuki, Sonogashira) | Transforms brominated sulfonamides into valuable coupling partners |
2000s-Present | Rise of combinatorial chemistry and target-focused libraries | 3-Bromobenzenesulfonamide utilized as a diversification point in solid-phase synthesis [2] |
3-Bromobenzenesulfonamide plays several critical, albeit indirect, roles in contemporary drug discovery and chemical synthesis, leveraging both its sulfonamide functionality and its bromine substituent:
Building Block for Complex Heterocycles: The bromine atom facilitates participation in metal-catalyzed reactions to form complex bioactive structures. A prime example is its use in the copper-mediated synthesis of 3-N-substituted 1,4,2-benzodithiazine 1,1-dioxides. These cyclic sulfonamides exhibit promising biological profiles, including antitumor and anti-HIV activities. The synthesis involves a one-pot, three-component reaction where 2-bromobenzenesulfonamide (a positional isomer readily derived from 3-bromobenzenesulfonamide precursors) reacts with amines and carbon disulfide (CS₂) in the presence of a Cu(I) catalyst. This efficient methodology bypasses the need for unstable isothiocyanates or odorous thiols used in older routes [9].
Combinatorial Library Synthesis: The compound serves as a crucial diversification point in mixture-based combinatorial libraries. Its structure allows for modification at two key sites:
Multitarget Hybrid Antibiotic Development: A highly innovative application involves its derivatives in designing penicillin-based carbonic anhydrase inhibitor (CAI) hybrids. Bacterial carbonic anhydrases (CAs) are validated antibacterial targets. Hybrid molecules linking a β-lactam antibiotic (e.g., ampicillin, amoxicillin) to a benzenesulfonamide CAI via a (thio)urea linker represent a multitarget strategy to combat resistance. Derivatives synthesized from halogenated benzenesulfonamides, including structures closely related to 3-bromobenzenesulfonamide, show potent inhibition of Neisseria gonorrhoeae and Escherichia coli CAs (KI values in the nanomolar range) and exhibit potent antigonococcal effects against multidrug-resistant strains (MIC values 0.25–0.5 μg/mL). Computational studies confirm these hybrids maintain binding to penicillin-binding proteins (PBPs) [6].
Intermediate for Sulfonamide-Containing Drug Candidates: The bromine atom allows for further elaboration into molecules designed to interact with specific biological targets. Examples include its use in synthesizing novel N-acyl-arylsulfonamide derivatives investigated as inhibitors of bacterial aminoacyl-tRNA synthetases – a promising class for overcoming antibiotic resistance. Similarly, it serves as a precursor in developing triazolopyrimidine acylsulfonamides acting as inhibitors of mycobacterial acetohydroxyacid synthase (AHAS), a target for anti-tubercular agents [8].
Table 3: Key Drug Discovery Applications Utilizing 3-Bromobenzenesulfonamide and its Chemical Relatives
Application Area | Derived Compound/Scaffold | Biological Activity/Target | Key Advantage/Outcome |
---|---|---|---|
Combinatorial Libraries | Sulfonamide-linked heterocycles (e.g., piperazines, thioureas, cyclic guanidines) [2] | Broad screening (e.g., antimicrobial, enzyme inhibition) | Generation of diverse scaffolds with good yields/purity; Identification of novel bioactive chemotypes |
Hybrid Antibiotics | Penicillin-sulfonamide CAI hybrids (e.g., Amox/AMP linked to 3-halobenzenesulfonamides via urea/thiourea) [6] | Dual inhibition: Bacterial PBPs & Carbonic Anhydrases | Potent activity against MDR N. gonorrhoeae; Potential to overcome β-lactam resistance |
Antimycobacterial Agents | Triazolopyrimidine acylsulfonamides | Mycobacterium tuberculosis AHAS inhibition | Novel mechanism for tackling tuberculosis |
Antiviral/Antitumor Agents | 3-N-Substituted 1,4,2-benzodithiazine 1,1-dioxides [9] | Anti-HIV; Cytotoxic (HeLa, MCF-7, HCT-116 cell lines) | Efficient synthesis via Cu-catalyzed coupling involving brominated sulfonamide precursors |
Enzyme Inhibitors | N-Acyl-diarylsulfonamides | Bacterial aminoacyl-tRNA synthetase inhibition | Potential for broad-spectrum antibacterial activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7